1-(But-3-yn-1-yl)-3-methylbenzene
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Overview
Description
1-(But-3-yn-1-yl)-3-methylbenzene is an organic compound with the molecular formula C11H12. It is a derivative of benzene, where a but-3-yn-1-yl group and a methyl group are attached to the benzene ring. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(But-3-yn-1-yl)-3-methylbenzene can be synthesized through various methods. One common approach involves the alkylation of 3-methylbenzene (toluene) with but-3-yn-1-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-yn-1-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1-(But-3-yn-1-yl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)-3-methylbenzene depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms to form an alkene or alkane. In electrophilic aromatic substitution, the benzene ring’s electron-rich nature allows it to react with electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
1-(But-3-yn-1-yl)benzene: Similar structure but lacks the methyl group on the benzene ring.
3-Methyl-1-penten-4-yn-3-ol: Contains a hydroxyl group and a different alkyne substitution pattern.
But-3-yn-1-amine: Features an amine group instead of a benzene ring.
Uniqueness
1-(But-3-yn-1-yl)-3-methylbenzene is unique due to its combination of an aromatic ring with an alkyne and a methyl group. This structure provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-but-3-ynyl-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQPCKOFUJGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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